Acetic acid;phenanthrene-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;phenanthrene-3,4-diol is a compound that combines the properties of acetic acid and phenanthrene-3,4-diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while phenanthrene-3,4-diol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene-3,4-diol typically involves the oxidation of phenanthrene. One common method includes the use of chromic acid in acetic acid . Another approach involves the use of hydrogen peroxide in acetic acid . These methods highlight the importance of acetic acid as a solvent and reactant in the preparation of phenanthrene-3,4-diol.
Industrial Production Methods
Industrial production of phenanthrene-3,4-diol may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phenanthrene-3,4-diol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as 1-hydroxy-2-naphthoic acid.
Reduction: Reduction reactions can convert it into different dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Chromic acid, hydrogen peroxide, and other oxidizing agents in acetic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of phenanthrene-3,4-diol, such as 1-hydroxy-2-naphthoic acid and dihydrophenanthrene derivatives .
Scientific Research Applications
Phenanthrene-3,4-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of phenanthrene-3,4-diol involves its interaction with various molecular targets and pathways:
Oxidative Pathways: It undergoes oxidation to form reactive intermediates that can interact with cellular components.
Enzymatic Reactions: Enzymes such as dioxygenases catalyze its conversion to other metabolites.
Molecular Targets: Its metabolites can interact with DNA and proteins, potentially leading to toxic effects.
Comparison with Similar Compounds
Phenanthrene-3,4-diol can be compared with other similar compounds, such as:
Phenanthrene-1,2-diol: Another diol derivative of phenanthrene with different chemical properties and reactivity.
Phenanthrene-9,10-diol: Known for its distinct oxidation products and biological effects.
Naphthalene-1,2-diol: A diol derivative of naphthalene with similar but less complex chemical behavior.
Conclusion
Acetic acid;phenanthrene-3,4-diol is a compound of significant interest due to its unique chemical properties and diverse applications in scientific research
Properties
CAS No. |
95833-48-0 |
---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
acetic acid;phenanthrene-3,4-diol |
InChI |
InChI=1S/C14H10O2.2C2H4O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16;2*1-2(3)4/h1-8,15-16H;2*1H3,(H,3,4) |
InChI Key |
ZLAKNYQIYAGBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.